molecular formula C7H7N3S B2358200 3-(Ethylsulfanyl)pyrazine-2-carbonitrile CAS No. 74002-46-3

3-(Ethylsulfanyl)pyrazine-2-carbonitrile

Cat. No.: B2358200
CAS No.: 74002-46-3
M. Wt: 165.21
InChI Key: KEVPXBMDWIPVQH-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pyrazine-2-carbonitrile is a pyrazine-based building block of interest in medicinal chemistry and materials science. The pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in pharmaceuticals and functional materials. The presence of both a carbonitrile (CN) group and an ethylsulfanyl (ethylthio) substituent on the ring creates a multi-functional reagent. The carbonitrile group is a key precursor for further chemical transformations, including hydrolysis to amides or conversion to tetrazoles, and can influence molecular packing through intermolecular interactions . The ethylsulfanyl moiety offers a sulfur-containing functional group that can be utilized in synthesis or to modulate the compound's electronic properties and lipophilicity. While thermodynamic data like enthalpy of sublimation (ΔsubH°) and fusion (ΔfusH) are not available for this specific molecule, studies on analogous compounds such as 2,3-pyrazinedicarbonitrile provide a reference for the thermal behavior expected in this class of chemicals . This combination of features makes this compound a valuable intermediate for researchers developing novel compounds, particularly in the synthesis of potential kinase inhibitors, agrochemicals, and organic electronic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylsulfanylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-2-11-7-6(5-8)9-3-4-10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVPXBMDWIPVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of 3 Ethylsulfanyl Pyrazine 2 Carbonitrile

While extensive experimental data for 3-(Ethylsulfanyl)pyrazine-2-carbonitrile is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and comparison with related compounds.

PropertyValue
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents
Boiling Point Estimated to be high due to polarity and molecular weight
Melting Point Not readily available

Mechanistic Elucidation of Reactions Involving 3 Ethylsulfanyl Pyrazine 2 Carbonitrile

Fundamental Principles of Pyrazine (B50134) Reactivity

The chemical behavior of 3-(Ethylsulfanyl)pyrazine-2-carbonitrile is fundamentally dictated by the nature of its core pyrazine ring. Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure imparts distinct electronic properties that differentiate it from benzene (B151609) and other azines.

The pyrazine molecule is a planar, symmetrical structure with delocalized π-electrons, which confers aromaticity. thieme-connect.de However, the presence of two highly electronegative nitrogen atoms significantly influences the ring's electronic landscape. These nitrogen atoms exert a strong inductive electron-withdrawing effect, which reduces the electron density on the carbon atoms of the ring. um.edu.myingentaconnect.com This electron deficiency, or π-deficiency, makes the pyrazine ring less nucleophilic than benzene and, consequently, much less reactive towards electrophilic aromatic substitution. thieme-connect.deresearchgate.net

In acidic media, the lone pair of electrons on the nitrogen atoms can be protonated, forming a pyrazinium cation. ingentaconnect.comyoutube.com This further intensifies the electron-withdrawing nature of the ring, rendering it extremely resistant to attack by electrophiles. thieme-connect.deingentaconnect.com Computational studies, including Density Functional Theory (DFT), have provided deeper insights, showing that the Highest Occupied Molecular Orbital (HOMO) of pyrazine is not a π orbital, which helps explain its low reactivity in frontier orbital-controlled electrophilic reactions. ingentaconnect.comresearchgate.netresearchgate.net

PropertyBenzenePyridine (B92270)Pyrazine
StructureC6H6C5H5NC4H4N2
Reactivity towards ElectrophilesHighLowVery Low thieme-connect.deresearchgate.net
Reactivity towards NucleophilesVery LowModerate (with leaving group)High (with leaving group) thieme-connect.deum.edu.my
Basicity (pKa of conjugate acid)~ -105.250.65 um.edu.my

In this compound, the inherent reactivity of the pyrazine ring is further modulated by the two substituents. The nitrile group (-CN) and the ethylsulfanyl group (-S-CH₂CH₃) exert opposing electronic effects.

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and a strong resonance effect (mesomeric effect), which pulls electron density from the ring. libretexts.org This effect significantly deactivates the ring towards electrophilic attack and, conversely, strongly activates it for nucleophilic attack. Studies on pyrazine-2,3-dicarbonitrile (B77751) have shown that the nitrile groups greatly enhance the reactivity of the system, facilitating reactions like nucleophilic substitution. nih.govresearchgate.netresearchgate.net

Ethylsulfanyl Group (-S-CH₂CH₃): The ethylsulfanyl group has a more complex influence. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the lone pairs of electrons on the sulfur can be delocalized into the aromatic ring through resonance, which is an electron-donating effect. Typically, for benzene systems, this resonance donation outweighs the inductive withdrawal, making the group activating and ortho-, para-directing for electrophilic substitution. On the already electron-poor pyrazine ring, the ethylsulfanyl group provides some electron density, partially counteracting the deactivating effects of the ring nitrogens and the nitrile group.

The combined effect of these substituents on the this compound ring is a significant polarization. The potent electron-withdrawing nitrile group at the C2 position, coupled with the ring nitrogens, makes the entire heterocyclic system highly electrophilic and susceptible to nucleophilic attack. The ethylsulfanyl group at C3 provides some electron donation, which may influence the regioselectivity of certain reactions.

SubstituentPositionInductive EffectResonance EffectNet Effect on Ring
Nitrile (-CN)C2-I (Strongly Withdrawing)-M (Strongly Withdrawing)Strong Deactivation (for electrophiles); Strong Activation (for nucleophiles) nih.gov
Ethylsulfanyl (-SEt)C3-I (Weakly Withdrawing)+M (Donating)Weak Activation / Deactivation (context-dependent)

Detailed Studies of Reaction Pathways

The unique substitution pattern of this compound predisposes it to specific reaction mechanisms, primarily driven by the electron-deficient nature of its core.

The pyrazine ring is inherently susceptible to nucleophilic aromatic substitution (SₙAr), a reactivity that is significantly enhanced by the presence of electron-withdrawing groups. thieme-connect.deum.edu.my Halopyrazines, for instance, are known to be more reactive towards nucleophilic displacement than their corresponding pyridine analogs. thieme-connect.de The reaction typically proceeds via an addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. youtube.com

Elimination: The leaving group departs, and the aromaticity of the pyrazine ring is restored.

In the case of this compound, while it lacks a conventional halogen leaving group, the principles of SₙAr are highly relevant. The powerful electron-withdrawing effect of the C2-nitrile group makes the ring carbons, particularly C2, C5, and C6, highly electrophilic. It is conceivable that under certain conditions, either the nitrile group or the ethylsulfanyl group could act as a leaving group in a nucleophilic substitution reaction, a phenomenon observed in some highly activated heterocyclic systems. researchgate.net For example, studies have shown that the CN groups in pyrazine-2,3-dicarbonitriles can be displaced by phosphonate (B1237965) nucleophiles. researchgate.net

Direct electrophilic substitution on the carbon atoms of a pyrazine ring is exceptionally difficult. thieme-connect.de The two ring nitrogen atoms strongly deactivate the ring towards electrophilic attack. ingentaconnect.comresearchgate.net This deactivation is compounded in this compound by the presence of the electron-withdrawing nitrile group.

Any potential electrophilic attack would be directed by the least deactivating (or most activating) substituent, which is the ethylsulfanyl group. As a +M group, it would direct an incoming electrophile to the positions ortho and para to itself.

The ortho position is C2, which is already substituted.

The other ortho position is C4, which is a nitrogen atom.

The para position is C6.

Therefore, if an electrophilic substitution reaction could be forced to occur under harsh conditions, the C6 position would be the most likely site of attack. However, the combined deactivating power of the two ring nitrogens and the nitrile group makes such a reaction highly unfavorable. Successful electrophilic substitutions on pyrazines generally require the presence of multiple, strong activating groups or the use of pyrazine N-oxides. thieme-connect.de

Prototropic reactions involve the transfer of a proton. In pyrazine derivatives, the acidity of protons on side-chain alkyl groups is a notable feature of their reactivity. cdnsciencepub.com For example, the methyl groups of methylpyrazines are acidic enough to be deprotonated by strong bases like sodium amide (NaNH₂). cdnsciencepub.comelsevierpure.com The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms of the pyrazine ring. These stabilized carbanions are potent nucleophiles and can react with various electrophiles, such as alkyl halides or esters, allowing for the elongation and functionalization of the side chain. elsevierpure.com

In this compound, this principle applies to the protons of the ethyl group, specifically those on the methylene (B1212753) carbon (α-carbon) adjacent to the sulfur atom (-S-CH₂ -CH₃). The acidity of these protons is enhanced by:

The adjacent sulfur atom.

The strong electron-withdrawing character of the substituted pyrazine ring to which the sulfur is attached.

Deprotonation of this methylene group by a strong base would generate a nucleophilic carbanion, which could then participate in subsequent alkylation or acylation reactions, providing a pathway for modifying the ethylsulfanyl side chain.

Characterization of Reaction Intermediates and Transition States

Detailed experimental or computational characterization of reaction intermediates and transition states for reactions specifically involving this compound is not extensively reported. For many complex organic reactions, intermediates can be transient species that are difficult to isolate and characterize. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to identify such species. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling reaction pathways, predicting the structures of intermediates and transition states, and calculating their relative energies. However, specific studies applying these methods to this compound were not identified in the available search results.

In related heterocyclic systems, mechanistic studies have often revealed the involvement of charged intermediates or radical species, depending on the reaction conditions. The stability of such intermediates is a key factor in determining the reaction pathway. For pyrazine derivatives, the nitrogen atoms can play a crucial role in stabilizing or destabilizing intermediates and transition states through resonance and inductive effects.

Kinetic and Thermodynamic Analysis of Reaction Processes

A quantitative kinetic and thermodynamic analysis of reaction processes involving this compound is not well-documented. Such analyses are crucial for understanding reaction rates, yields, and the feasibility of a chemical transformation under different conditions.

Kinetic Analysis: Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine the rate law and activation parameters (e.g., activation energy, pre-exponential factor). This information helps to elucidate the sequence of elementary steps in a reaction mechanism. For instance, a reaction's sensitivity to solvent polarity can suggest the degree of charge separation in the transition state.

Thermodynamic Analysis: Thermodynamic analysis focuses on the energy changes that occur during a reaction, determining the relative stability of reactants and products. Key parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. Computational methods are frequently used to estimate these thermodynamic quantities for complex molecules where experimental measurements are challenging.

While general principles of physical organic chemistry can be applied to hypothesize about the reactivity of this compound, specific experimental data or detailed computational studies are necessary to provide a robust understanding. The electron-withdrawing nature of the nitrile group and the pyrazine ring, combined with the electron-donating potential of the ethylsulfanyl group, suggests a complex electronic environment that would influence its reactivity in various transformations. However, without dedicated studies, any mechanistic discussion remains speculative.

Further research, both experimental and computational, is required to elucidate the specific reaction mechanisms, intermediates, transition states, and the kinetic and thermodynamic landscapes of reactions involving this particular compound.

Key Reactions of 3 Ethylsulfanyl Pyrazine 2 Carbonitrile

Reactions Involving the Ethylsulfanyl Group

The sulfur atom in the ethylsulfanyl group is susceptible to oxidation. Treatment with mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding sulfoxide (B87167) and subsequently the sulfone.

Reaction Scheme (Hypothetical):

The ethylsulfanyl group can be removed through reductive desulfurization. A common reagent for this transformation is Raney nickel, which would reduce the C-S bond to a C-H bond, yielding pyrazine-2-carbonitrile. thieme-connect.de

Reaction Scheme (Hypothetical):

Reactions of the Carbonitrile Group

The carbonitrile group can be hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating with a strong acid, such as hydrochloric acid, would convert the nitrile to a carboxylic acid, yielding 3-(ethylsulfanyl)pyrazine-2-carboxylic acid. wikipedia.org

Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide, would initially form the carboxylate salt, which upon acidification would yield the carboxylic acid. Under controlled conditions, partial hydrolysis to the amide, 3-(ethylsulfanyl)pyrazine-2-carboxamide, may be possible. rsc.org

Reactions at the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atoms. um.edu.my However, the existing substituents will influence the regioselectivity of further substitutions.

Direct electrophilic aromatic substitution on the pyrazine ring is generally difficult due to its electron-deficient nature. researchgate.netingentaconnect.com Such reactions typically require harsh conditions and often result in low yields. The presence of the electron-withdrawing carbonitrile and the sulfur atom will further deactivate the ring towards electrophilic attack.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the two protons on the pyrazine (B50134) ring. The chemical shifts of the pyrazine protons will be in the aromatic region, typically downfield due to the deshielding effect of the nitrogen atoms and the carbonitrile group.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbons of the pyrazine ring, and the carbon of the nitrile group. The nitrile carbon typically appears in the range of 115-125 ppm. mdpi.com

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group. hilarispublisher.com Other significant absorptions would include C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule, and C=N and C=C stretching vibrations of the pyrazine ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways would involve the loss of the ethyl group, the cyano group, and cleavage of the pyrazine ring.

Theoretical Aspects and Principles of Pyrazine Reactivity and Design

Heterocyclic Aromaticity and Stability

Pyrazine (B50134) is a six-membered heterocyclic aromatic compound, analogous to benzene (B151609), containing two nitrogen atoms at the 1 and 4 positions. minia.edu.eg Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals and the presence of 6 π-electrons (satisfying Hückel's rule), which are delocalized across the ring. This delocalization imparts significant stability to the pyrazine system. The resonance energy of pyrazine, a measure of its aromatic stability, is approximately 24.3 kcal/mol. researchgate.net

The inclusion of two highly electronegative nitrogen atoms in the aromatic ring has a profound impact on its stability and chemical nature compared to benzene. These nitrogen atoms withdraw electron density from the carbon atoms of the ring, leading to a π-deficient system. researchgate.netresearchgate.net This inherent electron deficiency makes the pyrazine ring less susceptible to electrophilic aromatic substitution than benzene but more prone to nucleophilic attack. The stability of the pyrazine ring is also influenced by the nature and position of its substituents.

Electronic Structure and Reactivity Correlations in Pyrazine Systems

The electronic structure of the pyrazine ring is characterized by a non-uniform distribution of electron density. The electronegative nitrogen atoms cause a polarization of both the σ and π electronic systems, leading to an increase in electron density on the nitrogen atoms and a corresponding decrease on the carbon atoms. researchgate.netresearchgate.net This creates carbon atoms that are electrophilic in nature. Pyrazine possesses a low-lying lowest unoccupied molecular orbital (LUMO), which contributes to its ability to accept electrons and participate in reactions with nucleophiles. wikipedia.org

The reactivity of pyrazine is a direct consequence of this electronic arrangement:

Electrophilic Attack: Due to the deactivation of the ring by the two nitrogen atoms, electrophilic aromatic substitution on pyrazine is difficult and requires harsh conditions. When it does occur, the substitution pattern is influenced by the directing effects of any pre-existing substituents. minia.edu.eg

Nucleophilic Attack: The electron-deficient carbon atoms are susceptible to attack by nucleophiles, making nucleophilic aromatic substitution a more common reaction pathway for pyrazine derivatives, especially when a good leaving group is present.

Basicity: The lone pair of electrons on each nitrogen atom gives pyrazine basic properties, allowing it to be protonated. However, it is a weak base (pKa of the protonated form is approximately 0.37 to 0.65), considerably weaker than pyridine (B92270), due to the inductive electron-withdrawing effect of the second nitrogen atom. researchgate.netviu.ca

Stereoelectronic Effects of Substituents (e.g., ethylsulfanyl, nitrile)

In 3-(Ethylsulfanyl)pyrazine-2-carbonitrile, the electronic character of the pyrazine ring is further modulated by the stereoelectronic effects of the nitrile (-CN) and ethylsulfanyl (-SC2H5) groups.

Nitrile Group (-CN): The nitrile group is a potent electron-withdrawing group. Its effect is twofold:

Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen atom of the nitrile group strongly withdraw electron density from the ring through the σ-bond framework. studypug.com

Resonance Effect (-M): The cyano group can withdraw π-electron density from the aromatic ring via resonance, further increasing the electron deficiency of the ring. studypug.comlibretexts.org

This powerful electron withdrawal significantly deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack.

Ethylsulfanyl Group (-SC2H5): The ethylsulfanyl group (an alkylthio group) exhibits a more complex electronic influence, characterized by opposing effects:

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a moderate withdrawal of electron density from the pyrazine ring through the σ-bond. lumenlearning.com

Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system. This donation of electron density via resonance counteracts the inductive withdrawal. utexas.edu

Substituent GroupInductive EffectResonance EffectOverall Effect on Pyrazine Ring
-CN (Nitrile)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strong Deactivation / Activation for Nucleophilic Attack
-SC₂H₅ (Ethylsulfanyl)Moderately Withdrawing (-I)Donating (+M)Ambivalent / Complex Influence

Designing for Specific Reactivity Profiles

Understanding the principles outlined above allows for the rational design of pyrazine derivatives with tailored reactivity. By strategically choosing and placing substituents, chemists can fine-tune the electronic properties of the pyrazine core to direct reactions to specific sites or to enhance a particular type of reactivity. libretexts.orglumenlearning.com

For a molecule like this compound, the combination of a strong electron-withdrawing group (-CN) and an ambivalent group (-SC2H5) creates a unique reactivity profile. The nitrile group's powerful withdrawing nature dominates, making the entire heterocyclic system highly electron-deficient. This design is particularly suited for applications where the molecule needs to act as an electrophile or undergo nucleophilic substitution. For instance, the presence of the nitrile group enhances the reactivity of the pyrazine ring toward nucleophilic addition or substitution reactions. researchgate.netnih.gov This strategic functionalization is a key principle in the synthesis of complex molecules for pharmaceuticals and materials science. reddit.com

Hydrogen Bonding Interactions and Their Influence on Molecular Behavior

Hydrogen bonding plays a critical role in determining the physical properties and intermolecular interactions of pyrazine derivatives. The two nitrogen atoms in the pyrazine ring are hydrogen bond acceptors, capable of interacting with hydrogen bond donors like water or alcohol solvents. researchgate.netwikipedia.org Spectroscopic studies on the pyrazine-water complex have shown that the water molecule lies in the same plane as the aromatic ring, forming a direct N···H-O hydrogen bond with one of the nitrogen lone pairs. wikipedia.org

In this compound, several sites can participate in hydrogen bonding:

Pyrazine Nitrogens: Both ring nitrogens can act as hydrogen bond acceptors.

Nitrile Nitrogen: The lone pair on the nitrogen of the nitrile group is also a potential hydrogen bond acceptor site. aklectures.com

Ethylsulfanyl Sulfur: While less common, the sulfur atom of the ethylsulfanyl group can participate in weak C–H···S hydrogen bonds, which are recognized as important stabilizing interactions in crystal structures.

These potential interactions are crucial for the molecule's behavior. They influence its solubility in various solvents, its crystal packing arrangement in the solid state, and its ability to bind to biological targets such as proteins, where hydrogen bonds are key recognition elements. researchgate.net The formation of specific hydrogen bonding networks can lead to the creation of supramolecular structures with distinct material properties. quora.com

Advanced Applications and Functionalization Strategies of Pyrazine 2 Carbonitrile Derivatives

Pyrazine-Based Materials for Optoelectronic Devices

There is a notable absence of specific research articles or patents detailing the application of 3-(Ethylsulfanyl)pyrazine-2-carbonitrile in the field of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

No specific studies were found that investigate the use of this compound as an emitter, host, or charge-transport material in Organic Light-Emitting Diodes (OLEDs) or as the active semiconductor in Organic Field-Effect Transistors (OFETs). The unique combination of the electron-withdrawing nitrile group and the sulfur-containing substituent could theoretically influence the material's electronic properties, but experimental data on its performance in such devices is not available in the reviewed literature.

Solar Cell Applications

Similarly, a search for the application of this compound in organic solar cells, either as a donor, acceptor, or interfacial material, did not yield any specific research findings. While pyrazine (B50134) derivatives, in general, are explored in materials for solar energy conversion, the specific contribution of the ethylsulfanyl and carbonitrile-substituted pyrazine remains uninvestigated in published works.

Development of π-Conjugated Pyrazine Polymers

The synthesis of π-conjugated polymers is a significant area of materials science. However, there is no available literature that describes the use of this compound as a monomer for the creation of such polymers. The development of polymers from this specific building block has not been reported.

Ligand Chemistry and Coordination Complexes

The nitrogen atoms of the pyrazine ring and the nitrile group in this compound suggest its potential as a ligand in coordination chemistry. However, detailed research in this area is also limited.

Metal Chelation Properties of Pyrazine Carbonitriles

While the broader class of pyrazine carbonitriles is known to coordinate with metal ions, no specific studies detailing the metal chelation properties of this compound were identified. Research on its binding affinities, coordination modes with various metals, and the properties of the resulting complexes has not been published.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications. The structure of this compound could potentially allow it to act as a linker in the formation of MOFs. However, a review of the literature did not uncover any reports of its use in the synthesis of such frameworks.

Building Blocks for Complex Chemical Architectures

Pyrazine-2-carbonitrile derivatives, including this compound, are versatile building blocks in the synthesis of complex chemical architectures. Their utility stems from the reactive nature of the pyrazine ring and the presence of functional groups that can be readily modified. The pyrazine scaffold itself is a key pharmacophore due to its wide range of pharmacological activities. semanticscholar.orgscienceopen.comnih.gov

The electron-deficient nature of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, makes it susceptible to nucleophilic substitution, allowing for the introduction of various substituents. mdpi.com This reactivity, combined with the functional handles like the nitrile and ethylsulfanyl groups in this compound, provides a platform for constructing intricate molecular frameworks.

A significant application of pyrazine-2-carbonitrile derivatives is in the synthesis of fused heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The nitrile group in these derivatives is a key functional group for cyclization reactions.

For instance, 3-chloropyrazine-2-carbonitrile (B110518), a related derivative, serves as a precursor for the synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines. chemicalbook.com The synthesis involves the reaction of 3-chloropyrazine-2-carbonitrile with sodium hydrosulfide (B80085) (NaSH), followed by reaction with chloroacetonitrile (B46850) and potassium carbonate. chemicalbook.com This highlights a general strategy where the pyrazine-2-carbonitrile core acts as a scaffold upon which other heterocyclic rings can be constructed.

Similarly, pyrazine-2,3-dicarbonitriles can be coupled with diethyl phosphite (B83602) (HPO(OEt)₂) to produce dialkoxyphosphoryl-substituted pyrazines through nucleophilic substitution of the nitrile groups. researchgate.net While this is not a direct synthesis of a fused heterocyclic system in the traditional sense, it demonstrates the reactivity of the nitrile groups and their potential for further transformations that could lead to ring fusion.

Another general approach involves the intramolecular cyclization of appropriately substituted pyrazine derivatives. For example, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the thermolysis of 5-(2-pyrazinyl)tetrazole, which is prepared from 2-cyanopyrazine. nih.gov This illustrates how the cyano group can be converted into a different heterocyclic ring that is then fused to the pyrazine core.

The following table summarizes some physical and chemical properties of this compound:

PropertyValue
Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
Boiling Point 311.9 ± 42.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 142.4 ± 27.9 °C

Note: The data in this table is compiled from publicly available chemical databases. bio-fount.comchemicalbook.com

The pyrazine ring is a versatile scaffold that allows for the generation of diverse chemical libraries. semanticscholar.orgscienceopen.com Its derivatives, including this compound, can be functionalized at various positions to create a wide array of molecules with different properties and biological activities. The ability to introduce substituents at different points on the pyrazine core is crucial for exploring structure-activity relationships in drug discovery. mdpi.com

The synthesis of various pyrazine derivatives often starts from a common precursor, which is then elaborated through different reaction pathways. For example, 2-cyanopyrazine is a key intermediate in the production of the anti-tubercular drug pyrazinamide (B1679903). chemicalbook.com From this starting material, a multitude of derivatives can be synthesized by modifying the cyano group or by introducing substituents onto the pyrazine ring.

The diversity of pyrazine-based scaffolds is further enhanced by their ability to participate in cross-coupling reactions. For instance, palladium-catalyzed cyanation has been used in the synthesis of favipiravir, highlighting the utility of such reactions in modifying the pyrazine core. mdpi.com Nickel-catalyzed Kumada-Corriu cross-coupling is another example of a robust strategy to access numerous pyrazine compounds. mdpi.com

Theoretical Frameworks for Designing Compounds with Tunable Properties

The design of novel pyrazine-based compounds with specific, tunable properties is increasingly guided by theoretical and computational methods. nih.gov Structure-based drug design is a powerful approach used to optimize known inhibitors by introducing modifications to the pyrazine scaffold. mdpi.comnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational techniques employed to understand the relationship between the structure and optoelectronic properties of pyrazine derivatives. nih.gov These methods can predict properties such as absorption and emission spectra, which is crucial for the design of materials for optoelectronic devices. nih.gov For example, in the design of donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine (B189457) backbone, DFT/TDDFT methods were used to analyze the twisted molecular conformation and the small singlet-triplet excitation energy difference, which are important for their potential applications. nih.gov

Pharmacophore modeling is another computational tool used in the design of pyrazine compounds with desired biological activities. mdpi.com By identifying the key structural features responsible for a particular biological effect, new molecules can be designed that incorporate these features. This approach was used in the design of novel pyrazine-based small molecules as allosteric inhibitors of the SHP2 protein, which is implicated in cancer. mdpi.com

The tunability of the properties of pyrazine compounds is often achieved by modulating the donor and acceptor groups attached to the pyrazine core. nih.govresearchgate.net For instance, in D-A-D structured dyes with a pyrido[2,3-b]pyrazine acceptor, altering the donor amine groups allows for the tuning of photophysical and electrochemical properties, resulting in a broad range of emission colors from blue to red. nih.gov

Future Perspectives and Emerging Research Trajectories

Development of Novel Catalytic Systems for Pyrazine (B50134) Functionalization

The functionalization of the pyrazine core is central to creating derivatives with tailored properties. Historically, harsh conditions were often necessary, but the future lies in the development of sophisticated catalytic systems that offer high selectivity and efficiency under mild conditions. Transition metal-catalyzed cross-coupling reactions remain a cornerstone of pyrazine modification, with ongoing research focused on expanding their scope and utility. researchgate.netresearchgate.nettandfonline.com

Key emerging areas include:

C-H Functionalization: Direct C-H bond activation is a highly sought-after strategy due to its atom economy. nih.gov Iron-catalyzed C-H functionalization of electron-deficient pyrazines represents a significant step towards more sustainable synthesis, reducing the need for pre-functionalized starting materials. nih.gov

Palladium and Nickel Catalysis: Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are well-established for C-C bond formation on pyrazine rings. researchgate.net Future research is focused on developing more robust catalysts with higher turnover numbers and broader functional group tolerance. researchgate.net Nickel-catalyzed cross-couplings, such as the Kumada–Corriu reaction, have also proven effective for installing alkyl groups on the pyrazine core, a strategy that is highly practical for creating diverse analogues. nih.gov

Earth-Abundant Metal Catalysis: A significant shift towards sustainability involves replacing precious metal catalysts (like palladium) with earth-abundant alternatives. Manganese-based pincer complexes, for instance, have been successfully used for the dehydrogenative coupling of amino alcohols to form pyrazines, generating only water and hydrogen gas as byproducts. nih.govmdpi.com This approach is environmentally benign and highly atom-economical. mdpi.com

Catalytic SystemReaction TypeKey AdvantagesReference
Iron (Fe) CatalysisC-H FunctionalizationUtilizes earth-abundant metal, high atom economy. nih.gov
Palladium (Pd) CatalysisSuzuki, Sonogashira, Heck Cross-CouplingWell-established, versatile for C-C and C-X bond formation. researchgate.net
Nickel (Ni) CatalysisKumada–Corriu Cross-CouplingEffective for installing alkyl and aryl groups. nih.gov
Manganese (Mn) Pincer ComplexesAcceptorless Dehydrogenative CouplingSustainable, uses earth-abundant metal, benign byproducts (H₂O, H₂). nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and optimization of new molecules. In the context of pyrazine derivatives, these computational approaches are being used to navigate the vast chemical space and predict molecular properties with increasing accuracy.

A notable application is the use of deep generative models for the de novo design of pyrazine derivatives with specific biological targets. tandfonline.comgalchimia.com For example, a scaffold-based protocol incorporating a deep generative model has been used to design benzimidazole-pyrazine derivatives as potential selective antagonists for the Adenosine A2B receptor (A2BAR), a target in cancer immunotherapy. tandfonline.comgalchimia.com This process involves:

Training: A generative model is trained on a dataset of known A2BAR antagonists.

Generation: The model proposes novel molecular structures built around the core benzimidazole-pyrazine scaffold.

Screening: A multi-layer virtual screening protocol is applied to the generated library to identify candidates with high predicted binding affinities and desirable pharmacological properties. tandfonline.comgalchimia.com

Exploration of Unconventional Reaction Pathways for 3-(Ethylsulfanyl)pyrazine-2-carbonitrile Synthesis

Moving beyond traditional batch synthesis, researchers are exploring unconventional reaction pathways that offer enhanced control, safety, and sustainability. These modern methodologies could revolutionize the synthesis of complex pyrazines.

Flow Chemistry: Continuous flow processing performs chemical reactions in a continuously flowing stream, offering superior control over parameters like temperature, pressure, and reaction time. mdpi.comrsc.org This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. rsc.orgnih.gov For pyrazine synthesis, a flow setup can significantly reduce reaction times from hours to minutes, improve yields, and facilitate safer handling of reagents. mdpi.com The integration of in-line analysis allows for real-time monitoring and optimization, leading to higher reproducibility and easier scalability. rsc.org

Photocatalysis: Visible-light-mediated photocatalysis utilizes light energy to drive chemical reactions under mild conditions. mdpi.comacs.org This approach can enable unique transformations that are difficult to achieve with traditional thermal methods. For instance, the synthesis of substituted pyrazines from vinyl azides has been developed using a dual-energy transfer strategy with a ruthenium photocatalyst. researchgate.net This method proceeds through dihydropyrazine (B8608421) intermediates, which are then oxidized to the final pyrazine product. researchgate.net Such pathways could offer novel routes for installing the ethylsulfanyl group onto the pyrazine-2-carbonitrile scaffold.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for chemical synthesis. nih.gov Lipases, for example, have been used in continuous-flow systems to catalyze the amidation of pyrazine esters to form pyrazinamide (B1679903) derivatives. nih.gov This approach aligns with the principles of green chemistry by simplifying reaction steps and minimizing the use of hazardous reagents. nih.gov Exploring enzymatic pathways for C-S bond formation could lead to a highly efficient and sustainable synthesis of this compound.

Advanced Characterization of Transient Species in Pyrazine Reactions

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. This requires the ability to detect and characterize short-lived, transient intermediates. Modern analytical and computational techniques are providing unprecedented insights into the fleeting species that govern pyrazine reactions.

In Situ Spectroscopy and Computational Chemistry: The combination of experimental and theoretical methods is particularly powerful. For example, the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) has been studied using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. researchgate.net This correlated approach successfully identified and characterized transient bis-hemiaminal intermediates, which are typically too unstable to isolate. researchgate.net

Characterizing Reaction Intermediates: In nucleophilic aromatic substitution (SNAr) reactions, which are common for functionalizing electron-poor pyrazines, the reaction often proceeds through a negatively charged carbanion intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com While often transient, these intermediates can sometimes be isolated and characterized, providing direct evidence for the stepwise addition-elimination mechanism. masterorganicchemistry.com Computational studies can predict whether a given SNAr reaction will proceed through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism, depending on the electronic properties of the pyrazine ring. nih.gov

Operando Spectroscopy: Techniques like in situ/operando infrared (IR) spectroscopy allow researchers to monitor the evolution of adsorbed species on a catalyst surface during a reaction in real-time. osti.gov This provides valuable kinetic and mechanistic information, helping to identify active intermediates, spectator species, and the rate-determining step under practical reaction conditions. osti.gov Applying these techniques to the synthesis of this compound could reveal critical details about the C-S bond-forming step.

Rational Design of Pyrazine Derivatives for Future Technologies

The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding. researchgate.net The rational design of novel pyrazine derivatives, including those based on the this compound framework, is a key driver for future technological innovation.

In medicinal chemistry, pyrazine derivatives are being designed as highly specific therapeutic agents. By modifying the substituents on the pyrazine ring, researchers can fine-tune the molecule's interaction with biological targets. nih.govnih.gov This has led to the development of pyrazine-containing compounds as tyrosine kinase inhibitors for cancer treatment, antibacterial agents, and antifungal agents. nih.govnih.govrsc.org

In materials science, the focus is on harnessing the electronic and photophysical properties of pyrazines. Dicyanopyrazine (DPZ) derivatives, for example, are effective as organic photoredox catalysts due to their high chemical stability and tunable electronic properties. mdpi.com Other pyrazine derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and telecommunications. science.gov Computational studies show that the NLO response can be modulated by altering the push-pull electron abilities of substituent groups. science.gov The specific combination of an electron-donating ethylsulfanyl group and an electron-withdrawing carbonitrile group in this compound makes it an interesting candidate for further exploration in these advanced material applications.

Derivative ClassTarget ApplicationKey Design PrincipleReference
researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivativesDual c-Met/VEGFR-2 Kinase Inhibitors (Anticancer)Introduction of a triazole-fused pyrazine core as an active pharmacophore. rsc.org
Benzimidazole-pyrazine derivativesAdenosine A2B Receptor Antagonists (Immunotherapy)Scaffold design to achieve subtype selectivity and high binding affinity. tandfonline.comgalchimia.com
Pyrazine-based coordination compounds (Mn, Fe, Co, Ni)Anticancer, Antibacterial, Antifungal AgentsCoordination with metal ions to enhance biological activity and DNA targeting. nih.gov
Dicyanopyrazine (DPZ) derivativesOrganic Photoredox CatalystsTunable HOMO-LUMO gap and high photostability for efficient single electron transfer. mdpi.com
X-shaped pyrazine derivativesNonlinear Optical (NLO) MaterialsCreating two-dimensional charge-transfer structures with push-pull substituents. science.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(ethylsulfanyl)pyrazine-2-carbonitrile, and what reaction conditions are critical for optimizing yield?

  • The synthesis often involves nucleophilic substitution or cyclization reactions. For example, substituting a halogen or leaving group on the pyrazine ring with ethylsulfanyl thiol under basic conditions (e.g., using K₂CO₃ or NaH as catalysts in solvents like DMF or acetonitrile) is a standard approach . Reaction temperature (typically 60–80°C) and stoichiometric control of the thiol reagent are critical to minimize side products like disulfides.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ethylsulfanyl group’s integration and position on the pyrazine ring.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting nitrile (-CN) and sulfanyl (-S-) functional groups .
  • X-ray Crystallography: Used to resolve crystal structures when pure crystals are obtained via recrystallization (e.g., ethyl acetate/petroleum ether gradients) .
  • HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Q. How do solubility and stability properties of this compound influence experimental design?

  • The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies under varying pH (4–9) and temperatures (4°C to 40°C) are essential for storage recommendations. For example, lyophilized samples stored at -20°C in inert atmospheres retain stability for >6 months .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition?

  • Functional Group Modifications: Replacing the ethylsulfanyl group with bulkier substituents (e.g., phenylsulfonyl or thiophene derivatives) can enhance binding affinity to targets like CHK1 or LCAT. Systematic SAR studies coupled with IC₅₀ determinations in enzyme assays (e.g., fluorescence-based kinase assays) identify critical moieties .
  • Computational Docking: Molecular docking (AutoDock, Schrödinger) predicts interactions with active sites, such as hydrophobic pockets in CHK1 or LCAT, guiding synthetic prioritization .

Q. How is this compound evaluated in receptor binding assays, and what are key selectivity challenges?

  • Radioligand Displacement Assays: Competitive binding studies using tritiated ligands (e.g., [³H]-2-MeSADP for P2Y12 receptors) measure IC₅₀ values. For example, 3-(thiophene-2-sulfonyl)pyrazine-2-carbonitrile showed weak inhibition (IC₅₀ = 15.5 μM) against rhP2Y12, highlighting the need for selectivity profiling against off-target receptors .
  • Kinase Panel Screening: Broad profiling against kinase families (e.g., PKIS panels) identifies off-target effects, ensuring target specificity .

Q. What mechanistic insights have been gained from studying this compound’s interaction with LCAT?

  • Covalent Adduct Formation: Mass spectrometry revealed a +103.017 m/z adduct on LCAT’s Cys31, indicating a hydrophobic interaction that enhances enzyme activation. Mutagenesis studies (e.g., Cys31Gly) confirmed this residue’s critical role .
  • Molecular Dynamics Simulations: Simulations showed that the ethylsulfanyl group stabilizes LCAT’s open conformation, increasing substrate accessibility .

Q. How are pharmacokinetic (PK) properties optimized for orally bioavailable derivatives of this compound?

  • Prodrug Strategies: Introducing alkoxyamino groups (e.g., 3-alkoxyamino derivatives) improves intestinal absorption.
  • In Vivo PK Studies: Compounds are dosed orally in rodent models, with plasma concentrations monitored via LC-MS/MS. For example, CCT244747 (a CHK1 inhibitor) achieved 80% oral bioavailability through balanced logP (2.5–3.5) and moderate metabolic stability .

Methodological Resources

  • Synthetic Protocols: Reference PubChem and peer-reviewed syntheses for reaction conditions .
  • Analytical Workflows: Combine NMR, HRMS, and X-ray crystallography for structural validation .
  • Biological Assays: Utilize cell-based cascades (e.g., DNA damage response assays) and in vivo xenograft models for functional evaluation .

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